molecular formula C13H11NO2 B057280 N-phenylanthranilic acid CAS No. 91-40-7

N-phenylanthranilic acid

Cat. No. B057280
CAS No.: 91-40-7
M. Wt: 213.23 g/mol
InChI Key: ZWJINEZUASEZBH-UHFFFAOYSA-N
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Patent
US03994688

Procedure details

Redistilled aniline (310 g, 3.32 mol), pure 2-chlorobenzoic acid (82 g, 0.52 mol), fresh dried potassium carbonate (82 g, 0.6 mol) and cupric oxide (2.0 g) are refluxed for two hours in an oil bath (air cooler). Excess aniline is initially removed by distillation in vacuum and later by water vapor. The remaining solution (500 ml) is boiled for 15 min. with 40 g of activated carbon and filtrated. The filtrate is poured into a mixture of concentrated hydrochloric acid (60 ml) and water (120 ml) during agitation. After cooling the deposit is separated by filtration, washed in water and dried at 120° C. This blue-grey product is cleaned out by dissolving 50 g in 1000 ml of water containing 25 g of sodium carbonate and boiling for 5 minutes with 25 g activated carbon. This is followed by filtration and precipitation with concentrated hydrochloric acid (vigorous foaming). The deposit is separated by filtration, washed in water and dried at 120° C.
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].C(=O)([O-])[O-].[K+].[K+]>>[C:2]1([NH:1][C:9]2[C:10](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:11]([OH:13])=[O:12])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
310 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
82 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=C1
Name
Quantity
82 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cupric oxide
Quantity
2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are refluxed for two hours in an oil bath (air cooler)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Excess aniline is initially removed by distillation in vacuum and later by water vapor
FILTRATION
Type
FILTRATION
Details
filtrated
ADDITION
Type
ADDITION
Details
The filtrate is poured into a mixture of concentrated hydrochloric acid (60 ml) and water (120 ml) during agitation
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the deposit
CUSTOM
Type
CUSTOM
Details
is separated by filtration
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
dried at 120° C
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 50 g in 1000 ml of water containing 25 g of sodium carbonate
WAIT
Type
WAIT
Details
boiling for 5 minutes with 25 g
Duration
5 min
FILTRATION
Type
FILTRATION
Details
This is followed by filtration and precipitation with concentrated hydrochloric acid (vigorous foaming)
CUSTOM
Type
CUSTOM
Details
The deposit is separated by filtration
WASH
Type
WASH
Details
washed in water
CUSTOM
Type
CUSTOM
Details
dried at 120° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=CC=CC=C1)NC=1C(C(=O)O)=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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